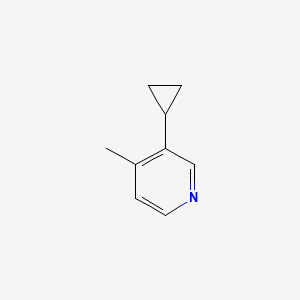

3-Cyclopropyl-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-4-5-10-6-9(7)8-2-3-8/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBNWNGOSDSUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737913 | |

| Record name | 3-Cyclopropyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-68-8 | |

| Record name | 3-Cyclopropyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Cyclopropyl-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the novel heterocyclic compound, 3-Cyclopropyl-4-methylpyridine. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures, predictive models, and established chemical principles to offer a robust profile for researchers in drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. It is substituted with a cyclopropyl group at the 3-position and a methyl group at the 4-position. The unique electronic and steric nature of the cyclopropyl group, coupled with the inherent properties of the 4-methylpyridine core, results in a molecule with distinct characteristics relevant to medicinal chemistry and materials science.

Structural and Electronic Effects

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[1] This inherent electronic property is modulated by the substituents. The methyl group at the 4-position is a weak electron-donating group through induction and hyperconjugation, slightly increasing the electron density of the ring.

The cyclopropyl group at the 3-position exhibits a dual electronic nature. It can donate electron density to the aromatic ring through its strained sigma bonds, which have significant p-character. This property can influence the reactivity of the pyridine ring in electrophilic substitution reactions.[2] The unique stereoelectronic properties of the cyclopropyl group are known to modulate the reactivity, lipophilicity, and pharmacokinetic profiles of drug molecules.[3]

Diagram: Logical Relationship of Substituent Effects

Caption: Influence of substituents on the pyridine core's properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of 4-methylpyridine and the known effects of a cyclopropyl substituent, supplemented by computational predictions.

| Property | Predicted Value | Rationale and Authoritative Justification |

| Molecular Formula | C₉H₁₁N | Calculated from the molecular structure. |

| Molecular Weight | 133.19 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to pale yellow liquid | Pyridine and its simple alkyl derivatives are typically liquids at room temperature.[4] |

| Boiling Point | ~170-180 °C | The boiling point of 4-methylpyridine is 145 °C. The addition of a cyclopropyl group increases the molecular weight and van der Waals forces, leading to an elevated boiling point. Predictive models for substituted pyridines support this estimation.[5] |

| Melting Point | Not applicable (liquid at STP) | Based on the predicted liquid state at standard temperature and pressure. |

| Solubility | Moderately soluble in water; soluble in common organic solvents (e.g., ethanol, chloroform, acetone) | The pyridine nitrogen can form hydrogen bonds with water, conferring some aqueous solubility. The hydrocarbon character of the methyl and cyclopropyl groups enhances solubility in organic solvents. |

| pKa (of conjugate acid) | ~6.2 - 6.5 | The pKa of the 4-methylpyridinium ion is 5.98. The electron-donating nature of the cyclopropyl group is expected to increase the basicity of the pyridine nitrogen, thus raising the pKa of its conjugate acid. Computational pKa prediction models for substituted pyridines corroborate this trend.[6][7] |

| LogP | ~2.0 - 2.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The addition of the cyclopropyl group significantly increases the lipophilicity compared to 4-methylpyridine. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. These methods are widely used for the formation of carbon-carbon bonds on heterocyclic rings.[2][8][9][10]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This approach utilizes a halopyridine derivative and a cyclopropylboronic acid derivative.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3-Bromo-4-methylpyridine

-

Cyclopropylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methylpyridine (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring and its substituents.

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It readily reacts with acids to form pyridinium salts.[11] It can also act as a ligand for metal centers and undergo alkylation and acylation at the nitrogen.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom.[1] Reactions such as nitration, sulfonation, and halogenation typically require harsh conditions and proceed at the 3- and 5-positions.[12] The presence of the electron-donating methyl and cyclopropyl groups may slightly activate the ring towards electrophilic attack, but substitution is still expected to be less facile than in benzene derivatives.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.[13][14][15] However, in this compound, there are no good leaving groups at these positions, so this type of reaction is unlikely without prior functionalization.

Reactions of the Methyl Group

The methyl group at the 4-position can undergo oxidation to a carboxylic acid under strong oxidizing conditions.[16][17][18][19][20] It can also be a site for radical halogenation.

Reactions Involving the Cyclopropyl Group

The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metals. However, in many contexts, the cyclopropyl group is relatively stable and serves to modulate the electronic and steric properties of the molecule.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methyl protons, and the cyclopropyl protons.

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at the 2- and 6-positions will be the most downfield due to their proximity to the nitrogen atom.[21]

-

Methyl Protons: A singlet at around δ 2.3-2.5 ppm.

-

Cyclopropyl Protons: A set of multiplets in the upfield region (typically δ 0.5-1.5 ppm). The unique chemical shifts of cyclopropyl protons are due to the ring current effect of the strained ring.[16]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Pyridine Carbons: Five signals in the aromatic region (typically δ 120-150 ppm).

-

Methyl Carbon: A signal in the aliphatic region (typically δ 15-25 ppm).

-

Cyclopropyl Carbons: Signals in the upfield aliphatic region (typically δ 0-15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-H bending: Various bands in the fingerprint region.

FT-IR spectroscopy is a powerful tool for confirming the presence of the pyridine ring and the aliphatic substituents.[17]

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 133.19. The fragmentation pattern can provide further structural information, with potential fragmentation of the cyclopropyl and methyl groups.

Applications in Drug Discovery

The incorporation of a cyclopropyl group into a molecule is a common strategy in medicinal chemistry to enhance its pharmacological properties.[3][8][15][22][23] The cyclopropyl moiety can:

-

Improve Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in other alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6]

-

Enhance Potency: The rigid nature of the cyclopropyl group can lock a molecule into a more favorable conformation for binding to a biological target.

-

Modulate Lipophilicity: The cyclopropyl group increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The this compound scaffold is a promising starting point for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[8]

Safety and Handling

Pyridine and its derivatives should be handled with appropriate safety precautions. They are generally flammable and can be harmful if inhaled, ingested, or absorbed through the skin.[4][24][25][26][27]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a novel heterocyclic compound with significant potential in drug discovery and organic synthesis. This guide has provided a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, and its expected reactivity and spectroscopic characteristics. The unique combination of the electron-deficient pyridine ring with the electron-donating methyl and cyclopropyl groups makes this molecule an attractive scaffold for further investigation.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 229-247). John Wiley & Sons, Inc.

- Driscoll, J. P., Sadlowski, C. M., Shah, N. R., & Feula, A. (2020). Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry, 63(12), 6303-6314.

- Carl ROTH GmbH + Co. KG. (2023).

- Casasnovas, R., Frau, J., Ortega-Castro, J., & Munoz, F. (2009). Theoretical pKa calculations of substituted pyridines. Theoretical Chemistry: modeling reactivity from gas phase to biomolecules and solids.

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.

- Chemistry LibreTexts. (2022). 6.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- BenchChem. (2025).

- Fisher Scientific. (2009).

- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.

- Talele, T. T. (2016). The “Cyclopropyl Fragment” Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC press.

- BenchChem. (2025).

- Trachtenberg, E. N., & Odian, G. (1962). The Transmission of Conjugative Effects by the Cyclopropane Ring. Journal of the American Chemical Society, 84(23), 4600-4604.

- YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.

- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

- MDPI. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.

- Wikipedia. (2024).

- Wikipedia. (2024). Negishi coupling.

- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.

- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.

- Chempedia. (n.d.).

- Jubilant Ingrevia Limited. (2024).

- Master Organic Chemistry. (2017).

- NIH. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.

- NIH. (2018).

- NIH. (2023).

- ResearchGate. (2025).

- NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.

- Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.

- National Institute of Standards and Technology. (2022). Graph convolutional neural network applied to the prediction of normal boiling point.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.

- ACS Publications. (2021). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals.

- YouTube. (2020). EAS Reactions with Pyridine.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.

- Fiveable. (n.d.). Cyclopropyl Definition - Organic Chemistry Key Term.

- YouTube. (2018). 37.

- Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.

- Fisher Scientific. (2009).

- ResearchGate. (2019). Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions.

- LookChem. (n.d.).

- ACS Publications. (1950). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. mrupp.info [mrupp.info]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST | Chemical Journal of Kazakhstan [chemjournal.kz]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scholarship.claremont.edu [scholarship.claremont.edu]

- 24. carlroth.com [carlroth.com]

- 25. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 26. fishersci.com [fishersci.com]

- 27. nj.gov [nj.gov]

An In-depth Technical Guide to 3-Cyclopropyl-4-methylpyridine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl-Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutics due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate physicochemical properties.[1] When functionalized with a cyclopropyl group, the resulting scaffold gains unique conformational rigidity and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.[2] 3-Cyclopropyl-4-methylpyridine is a prime exemplar of this synergistic combination, emerging as a valuable building block for the synthesis of complex molecular architectures in drug discovery programs. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and an exploration of its applications for researchers and drug development professionals.

Core Molecular Attributes of this compound

This section details the fundamental chemical and physical properties of this compound, providing a foundational dataset for its use in synthetic and medicinal chemistry.

Molecular Formula and Weight

The chemical identity of this compound is defined by its elemental composition and corresponding molecular weight.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [2] |

| Molecular Weight | 133.19 g/mol | [2] |

| Monoisotopic Mass | 133.089149355 Da | [2] |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. While experimental data for this compound is not extensively published, the following table includes key computed properties that guide its handling and application.

| Property | Value | Source |

| XLogP3-AA | 2.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 12.9 Ų | [2] |

| Complexity | 118 | [2] |

Note: The physical state, melting point, and boiling point have not been publicly reported and would need to be determined experimentally.

Synthesis of this compound: A Validated Protocol

The construction of the this compound scaffold can be efficiently achieved through a palladium-catalyzed Suzuki coupling reaction. This method offers a reliable and scalable route for researchers.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with a halide or triflate.[3] In the synthesis of this compound, a substituted pyridine halide is coupled with cyclopropylboronic acid.

Experimental Protocol

This protocol is adapted from a general procedure for the Suzuki coupling of aryl halides with cyclopropylboronic acid.[4]

Starting Materials:

-

3-Bromo-4-methylpyridine (or other suitable 3-halo-4-methylpyridine)

-

Cyclopropylboronic acid

-

Potassium phosphate tribasic heptahydrate (K₃PO₄·7H₂O)

-

Palladium catalyst (e.g., C₄₅H₅₃ClFeNO₂PPd)[4]

-

Toluene

-

Water

Step-by-Step Procedure:

-

To a solution of the 3-halo-4-methylpyridine (0.25 mmol) and cyclopropylboronic acid (0.5 mmol) in toluene (2.0 mL) and water (100 µL), add potassium phosphate (0.75 mmol) and the palladium catalyst (1 mol %).[4]

-

Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 8 hours.[4]

-

Upon completion, cool the mixture to room temperature.

-

Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to yield this compound.[4]

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Caption: Suzuki coupling workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methyl group, and the cyclopropyl group.

-

Pyridine Protons: Aromatic protons on the pyridine ring are expected in the δ 7.0-8.5 ppm region.

-

Methyl Protons: A singlet for the methyl group protons is anticipated around δ 2.2-2.5 ppm.

-

Cyclopropyl Protons: The methine and methylene protons of the cyclopropyl ring will appear as multiplets in the upfield region, typically between δ 0.5-2.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Pyridine Carbons: Aromatic carbons of the pyridine ring are expected in the δ 120-150 ppm range.

-

Methyl Carbon: The methyl carbon should appear around δ 15-20 ppm.

-

Cyclopropyl Carbons: The cyclopropyl carbons will be observed in the upfield region, typically between δ 5-15 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 133.1, corresponding to the molecular weight of the compound.

Applications in Drug Development

The this compound moiety is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic incorporation of this scaffold can influence a compound's biological activity and pharmacokinetic properties.

The pyridine nucleus is a common feature in a wide array of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents.[5] The cyclopropyl group is known to enhance metabolic stability and can act as a bioisostere for other functional groups, often leading to improved potency and reduced off-target effects.[6]

While specific drugs containing the this compound core are not yet on the market, its structural alerts suggest its utility in the design of novel therapeutics targeting a range of diseases.

Conclusion

This compound represents a strategically important building block for medicinal chemists and drug discovery professionals. Its synthesis is achievable through robust and scalable methods like the Suzuki coupling. The unique combination of the pyridine core and the cyclopropyl substituent offers a compelling platform for the development of novel therapeutics with potentially enhanced efficacy and favorable pharmacokinetic profiles. This guide provides the foundational knowledge required for the effective utilization of this promising scaffold in research and development.

References

- Zhang, M., Cui, X., Chen, X., Wang, L., Li, J., Wu, Y., Hou, L., & Wu, Y. (2012).

- Daina, A., & Zoete, V. (2011). The Pyridine Ring in Medicinal Chemistry. In Pyridine and Its Derivatives: Supplement to the Chemistry of Heterocyclic Compounds (pp. 1-28). John Wiley & Sons, Inc.

- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.

- Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β-Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

-

Humane Metabolome Database. (2021). Showing metabocard for 4-Methylpyridine (HMDB0302405). Retrieved January 24, 2026, from [Link]

-

Grokipedia. (n.d.). 4-Methylpyridine. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (2023, December 29). 4-Methylpyridine. Retrieved January 24, 2026, from [Link]

Sources

3-Cyclopropyl-4-methylpyridine: A Technical Guide to a Versatile Heterocyclic Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 3-cyclopropyl-4-methylpyridine, a heterocyclic building block with significant potential in medicinal chemistry. We will explore its structural attributes, plausible synthetic routes, reactivity, and its prospective applications in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage novel scaffolds for next-generation pharmaceuticals.

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets and influencing pharmacokinetic properties. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic character to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

The introduction of a cyclopropyl group into molecular scaffolds has become an increasingly important strategy in drug design.[2][3] This small, strained carbocycle is not merely a simple alkyl substituent. Its unique electronic nature, arising from the increased s-character of its C-H bonds and the π-character of its C-C bonds, confers a range of desirable properties.[4] These include enhanced metabolic stability by blocking sites of oxidative metabolism, increased potency through conformational rigidity, and modulation of physicochemical properties such as pKa and lipophilicity.[2][3]

This guide focuses on the convergence of these two powerful motifs in the form of this compound, a building block poised for significant impact.

Physicochemical and Structural Profile of this compound

While extensive experimental data for this compound is not widely published, we can infer its key properties based on the well-characterized 4-methylpyridine (γ-picoline) and the known effects of the cyclopropyl group.

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₉H₁₁N | - |

| Molecular Weight | 133.19 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on similar alkylpyridines.[5] |

| Boiling Point | ~160-170 °C | Higher than 4-methylpyridine (145 °C) due to increased molecular weight and van der Waals interactions.[6] |

| pKa (of conjugate acid) | ~6.0-6.2 | The cyclopropyl group is weakly electron-donating, which should slightly increase the basicity compared to 4-methylpyridine (pKa of 5.98).[6] |

| LogP | ~2.0-2.5 | Increased lipophilicity compared to 4-methylpyridine (LogP of 1.22) due to the addition of the cyclopropyl group.[5] |

Structural and Electronic Considerations:

-

The pyridine nitrogen provides a key site for hydrogen bonding and salt formation.

-

The 4-methyl group is an electron-donating group, which can influence the reactivity of the pyridine ring.

-

The 3-cyclopropyl group, with its partial π-character, can engage in favorable interactions with biological targets and provides a rigid, conformationally constrained substituent.[4] This rigidity can be advantageous in reducing the entropic penalty of binding to a protein.

Proposed Synthesis of this compound

A highly plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.

The proposed synthetic pathway involves the cross-coupling of a suitable halopyridine, such as 3-bromo-4-methylpyridine, with cyclopropylboronic acid.

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar transformations.[9]

Materials:

-

3-Bromo-4-methylpyridine

-

Cyclopropylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Toluene and Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add 3-bromo-4-methylpyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

-

Add degassed toluene and water (e.g., a 4:1 mixture).

-

Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

-

Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

-

Base: The base is crucial for the transmetalation step in the catalytic cycle. Potassium carbonate is a common and effective choice.

-

Aqueous/Organic Biphasic System: This solvent system is often used in Suzuki couplings to dissolve both the organic-soluble starting materials and the inorganic base.

Reactivity and Strategic Functionalization

This compound offers several handles for further chemical modification, making it a versatile building block.

Caption: Potential sites of reactivity on the this compound scaffold.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can be readily oxidized to the corresponding N-oxide or quaternized with alkyl halides. N-oxidation can facilitate subsequent functionalization of the pyridine ring.

-

Methyl Group: The methyl group at the 4-position can be a site for various transformations. For example, it can be oxidized to an aldehyde or carboxylic acid, or undergo free-radical halogenation to introduce a handle for further coupling reactions.

-

Pyridine Ring: The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The electron-donating methyl and cyclopropyl groups will activate the ring towards substitution and direct incoming electrophiles.

Applications in Drug Discovery: A Forward Look

The true value of this compound lies in its potential as a key intermediate in the synthesis of complex, biologically active molecules. Its structural features are highly desirable in modern drug discovery programs.

Case Study 1: Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site. The this compound scaffold can serve as a valuable fragment in this context. The pyridine nitrogen can act as a hinge-binding motif, while the cyclopropyl and methyl groups can be directed towards specific pockets within the kinase domain to enhance potency and selectivity.

Case Study 2: GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The ligands that bind to these receptors often require a specific three-dimensional arrangement of functional groups. The rigid nature of the cyclopropyl group can help to lock a molecule into a bioactive conformation, which is advantageous for GPCR binding.

Workflow for Incorporating this compound in a Drug Discovery Cascade

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. audreyli.com [audreyli.com]

Navigating the Synthesis and Application of 3-Cyclopropyl-4-methylpyridine: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of the Cyclopropyl Moiety in Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its presence in numerous natural products and FDA-approved drugs.[1] The strategic functionalization of the pyridine ring is a key approach to modulate the physicochemical and pharmacological properties of drug candidates. Among the vast array of possible substituents, the cyclopropyl group has emerged as a particularly valuable moiety.[2] Its unique stereoelectronic properties, including a strained three-membered ring system, introduce conformational rigidity and can significantly enhance metabolic stability, binding affinity, and potency of a molecule.[3][4] This guide focuses on a specific, yet highly promising building block: 3-Cyclopropyl-4-methylpyridine . We will delve into its commercial availability, provide a detailed synthetic strategy, predict its key physicochemical properties, and explore its potential applications in drug discovery.

Commercial Availability: A Niche Reagent Requiring Custom Synthesis

Numerous contract research organizations (CROs) and specialized chemical synthesis companies offer tailored synthesis services.[5][6][7] These organizations can provide the target compound on scales ranging from milligrams to kilograms, with varying levels of purity and analytical characterization to suit the specific needs of a drug discovery program.[5][8]

Table 1: Representative Custom Synthesis Providers

| Company/Organization Type | Service Models | Key Considerations |

| Full-Service CROs | Fee-for-Service (FFS), Full-Time Equivalent (FTE)[9][10] | Integrated services, experienced project management.[11][12] |

| Specialized Synthesis Labs | FFS, Batch Pricing[13] | Expertise in specific reaction classes, flexibility for smaller projects.[14][15] |

| Academic-Industrial Partnerships | Collaborative Research Agreements | Access to cutting-edge technologies and novel synthetic methods. |

When engaging a custom synthesis provider, it is crucial to establish a clear statement of work (SOW) that outlines the required quantity, purity, analytical data (e.g., ¹H NMR, ¹³C NMR, MS, HPLC), and delivery timeline.

A Proposed Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Approach

Given the absence of a published, dedicated synthesis for this compound, a robust and versatile approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[16] This method is widely employed in the pharmaceutical industry for its tolerance of a broad range of functional groups and its scalability.[17][18][19] The proposed synthetic route commences with a commercially available starting material, 3-bromo-4-methylpyridine.

Step-by-Step Experimental Protocol (Proposed)

1. Materials:

-

Cyclopropylboronic acid (Commercially available)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert gas (Nitrogen or Argon)

2. Reaction Setup:

-

To a flame-dried round-bottom flask, add 3-bromo-4-methylpyridine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

3. Reaction Conditions:

-

Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data, the physicochemical properties of this compound can be reasonably estimated based on the known properties of 4-methylpyridine (γ-picoline) and the influence of the cyclopropyl substituent.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₉H₁₁N | - |

| Molecular Weight | 133.19 g/mol | - |

| Boiling Point | ~160-170 °C | Higher than 4-methylpyridine (145 °C) due to increased molecular weight and van der Waals forces.[22] |

| Density | ~0.96 g/mL | Similar to 4-methylpyridine (0.957 g/mL).[22] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents. | The hydrophobic cyclopropyl group will likely reduce aqueous solubility compared to 4-methylpyridine. |

| pKa (of pyridinium ion) | ~6.0-6.2 | The electron-donating nature of the cyclopropyl group may slightly increase the basicity compared to 4-methylpyridine (pKa ~5.98).[22] |

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons of the pyridine ring, the methyl group, and the cyclopropyl group.

-

Pyridine Protons (H-2, H-5, H-6): These protons will appear in the aromatic region, likely between δ 7.0 and 8.5 ppm. The H-2 and H-6 protons, being ortho to the nitrogen, will be the most downfield. The substitution pattern will lead to distinct coupling patterns.

-

Methyl Protons (4-CH₃): A singlet is expected around δ 2.3-2.5 ppm, similar to the methyl signal in 4-methylpyridine.[23]

-

Cyclopropyl Protons: The cyclopropyl group will show a complex multiplet in the upfield region, typically between δ 0.5 and 1.5 ppm. This will consist of the methine proton (CH) and the two sets of diastereotopic methylene protons (CH₂).

Applications in Drug Discovery: Leveraging the Cyclopropyl Advantage

The incorporation of a cyclopropyl group at the 3-position of a 4-methylpyridine scaffold offers several strategic advantages in drug design and development.

-

Metabolic Stability: The cyclopropyl group can block potential sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to improved binding affinity for its biological target.[4]

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and pKa, which can in turn influence absorption, distribution, metabolism, and excretion (ADME) properties.[4]

-

Novel Chemical Space: As a less commonly explored building block, this compound offers access to novel chemical space, potentially leading to the discovery of compounds with new biological activities and intellectual property.

Conclusion

This compound represents a valuable, yet commercially scarce, building block for medicinal chemists. While its procurement necessitates a custom synthesis approach, the potential benefits of incorporating this scaffold into drug candidates are significant. The proposed Suzuki-Miyaura cross-coupling provides a reliable and scalable synthetic route. The predicted physicochemical and spectroscopic properties offer a solid foundation for the characterization and further derivatization of this promising molecule. As the demand for novel, patentable, and efficacious drug candidates continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Biocompare. Chemical Synthesis Services. [Link]

-

BioPharmGuy. 122 Contract Research Companies: Chemical Synthesis. [Link]

-

ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]

- Huang, T. L. J., & Brewer, D. G. (1981). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). Canadian Journal of Chemistry, 59(11), 1689–1697.

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

ACS Publications. Stereoselective Cyclopropanation Reactions. [Link]

-

Wikipedia. 4-Methylpyridine. [Link]

-

Chiroblock GmbH. What is Custom Synthesis? What is a CRO and what's a FTE contract? [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Apex Molecular. Fee For Service & Full Time Equivalent. [Link]

-

Drug Discovery CROs. [Link]

-

Chiroblock GmbH. Costs for Custom Synthesis & Contract Models. [Link]

-

Wiley Online Library. Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Supporting Information. Indranil Chatterjee†, Deblina Roy† and Gautam Panda. [Link]

-

Andrew G Myers Research Group. ortho metalation. [Link]

-

PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

-

Atlanchim Pharma. Custom synthesis : fee for service. [Link]

-

PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]

-

ResolveMass Laboratories Inc. Comprehensive Guide to Custom Synthesis Service. [Link]

-

SPECIFIC POLYMERS. SPECIFIC POLYMERS offers support in your Chemistry Research Projects. [Link]

-

Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

-

Epichem. Fee Structure. [Link]

-

ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

-

YouTube. The Simmons-Smith Reaction & Cyclopropanation. [Link]

-

ResearchGate. Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

UCI Department of Chemistry. 2b. 300 MHz. [Link]

-

Baran Lab. Directed (ortho) Metallation. [Link]

-

Otava Chemicals. Custom Synthesis. [Link]

-

ResearchGate. Ring-opening reactions of electrophilic cyclopropanes with... [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. [Link]

-

Pharmaoffer.com. FDA-Approved 3-Bromo-4-Methylpyridine API Manufacturers & Suppliers. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biocompare.com [biocompare.com]

- 6. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 9. apexmolecular.com [apexmolecular.com]

- 10. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 11. biopharmguy.com [biopharmguy.com]

- 12. drughunter.com [drughunter.com]

- 13. epichem.com [epichem.com]

- 14. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 15. Custom Synthesis [otavachemicals.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]

- 21. pharmaoffer.com [pharmaoffer.com]

- 22. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 23. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

safety and handling of 3-Cyclopropyl-4-methylpyridine

An In-Depth Technical Guide to the Safety and Handling of 3-Cyclopropyl-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the dynamic landscape of pharmaceutical research and development, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. Among these, pyridine derivatives functionalized with unique moieties such as the cyclopropyl group have garnered significant interest. The cyclopropyl ring, with its distinct stereoelectronic properties, can confer advantageous physicochemical and pharmacological characteristics to a molecule, including enhanced potency, metabolic stability, and reduced off-target effects.[1][2] this compound represents a promising, albeit not extensively characterized, building block in this arena.

This guide is designed to provide a comprehensive overview of the safety and handling considerations for this compound. It is imperative to acknowledge that while specific safety data for this compound is limited, a robust understanding of its potential hazards can be extrapolated from closely related structural analogs, such as various methylpyridines. The information presented herein is a synthesis of established safety protocols for similar chemical entities and is intended to empower researchers to work with this compound in a safe and responsible manner.

Hazard Profile and Toxicological Assessment

Anticipated Hazards:

-

Flammability: Methylpyridines are generally flammable liquids and their vapors can form explosive mixtures with air.[3][4] It is prudent to treat this compound as a flammable substance.

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][5] Acute toxicity may manifest as irritation to the respiratory system.[6][7]

-

Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[6][7][8]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[6][7]

Data on Structurally Similar Compounds:

| Compound | CAS Number | Key Hazards |

| 4-Methylpyridine | 108-89-4 | Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[4] |

| 3-Methylpyridine | 108-99-6 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[3] |

| 3-Amino-4-methylpyridine | Not Available | Toxic if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[6] |

| 3-Cyano-4-methylpyridine | 5444-01-9 | Harmful if swallowed. Causes skin and serious eye irritation.[8] |

Prudent Laboratory Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is non-negotiable when handling novel chemical entities. The following guidelines are based on best practices for handling flammable and potentially toxic pyridine derivatives.

Engineering Controls:

-

All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

-

Ensure adequate ventilation in the laboratory and storage areas.[6]

-

Use of explosion-proof electrical and lighting equipment is recommended, especially when handling larger quantities.[3]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[8][9]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[9] A lab coat or chemical-resistant apron is also required.[9]

-

Respiratory Protection: For situations where vapor concentrations may exceed exposure limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5]

Safe Handling Workflow:

Conclusion

This compound is a compound of interest for drug discovery and development, offering the potential for novel therapeutic agents. While specific safety data is sparse, a comprehensive understanding of the hazards associated with its structural analogs allows for the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can handle this compound with the necessary precautions, ensuring a safe and productive research environment.

References

- 3-Amino-4-methylpyridine Safety D

- SAFETY DATA SHEET - 4-methylpyridine. Sigma-Aldrich.

- Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram.

- Safety Data Sheet - 3-Cyclopropyl-2-methylpyridine. CymitQuimica.

- 4-METHYLPYRIDINE. CAMEO Chemicals.

- 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.

- 4-Methylpyridine. Wikipedia.

- SAFETY DATA SHEET - 3-Cyano-4-methylpyridine. Fisher Scientific.

- SAFETY D

- 3-Methylpyridine: Synthesis and Applic

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- 3-Cyclopropyl-2-(4-fluorophenyl)-6-methylpyridine. PubChem.

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.

- 3-Bromo-4-cyclopropyl-5-methylpyridine. PubChem.

- 4-Chloro-3-methylpyridine hydrochloride SDS. ECHEMI.

- 3-[4-(Cyclopropylmethoxy)phenyl]-2-methylpyridine. PubChem.

- 4-Methylpyridine. PubChem.

- 3-Methylpyridine 99%. Sigma-Aldrich.

- 4-Methylpyridine for synthesis. Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. lobachemie.com [lobachemie.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of the Cyclopropyl-Pyridine Moiety

An In-depth Technical Guide to the Synthesis of 3-Cyclopropyl-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a key structural motif in a variety of biologically active molecules and functional materials. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, coupled with the versatile chemical nature of the pyridine ring, make this combination particularly attractive in medicinal chemistry and drug discovery. The 4-methyl substituent further provides a valuable handle for subsequent functionalization or can play a crucial role in modulating the molecule's interaction with biological targets. This guide provides a detailed exploration of the principal synthetic strategies for accessing this compound, with a focus on practical, field-proven methodologies and the underlying chemical principles that govern these transformations.

Retrosynthetic Analysis: Devising Pathways to the Target Molecule

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The most direct approaches involve either the formation of the C-C bond between the cyclopropyl group and the pyridine ring or the construction of the pyridine ring itself with the desired substituents already in place.

Caption: Retrosynthetic approaches to this compound.

This guide will focus on two primary strategies:

-

Functionalization of a Pre-formed Pyridine Ring: This approach leverages the well-established chemistry of pyridine functionalization, particularly palladium-catalyzed cross-coupling reactions.

-

De Novo Synthesis of the Pyridine Ring: This strategy involves the construction of the pyridine heterocycle from acyclic precursors.

Part 1: Synthesis via Cross-Coupling Reactions

The most robust and widely applicable strategy for the synthesis of this compound involves the cross-coupling of a 3-halo-4-methylpyridine with a suitable cyclopropyl-organometallic reagent. The Suzuki-Miyaura and Negishi couplings are particularly well-suited for this transformation.[1][2]

Preparation of the Key Intermediate: 3-Bromo-4-methylpyridine

A reliable synthesis of the 3-bromo-4-methylpyridine precursor is crucial. A common and effective route begins with the nitration of 4-methylpyridine, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer-type bromination.[3]

Caption: Synthesis of 3-Bromo-4-methylpyridine.

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine [3]

-

Nitration of 4-Methylpyridine:

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

-

Slowly add 4-methylpyridine, maintaining the temperature below 10 °C.

-

Add fuming nitric acid dropwise, keeping the temperature between 0-5 °C.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to pH 8-9.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-3-nitropyridine.

-

-

Reduction to 3-Amino-4-methylpyridine:

-

Dissolve 4-methyl-3-nitropyridine in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 3-amino-4-methylpyridine.

-

-

Bromination of 3-Amino-4-methylpyridine:

-

To a solution of 48% hydrobromic acid (HBr), add 3-amino-4-methylpyridine at 0 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

To the resulting diazonium salt solution, add bromine and stir at room temperature.

-

Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.

-

Wash the organic layer with a solution of sodium thiosulfate to remove excess bromine, dry over anhydrous sodium sulfate, and concentrate to yield 3-bromo-4-methylpyridine.

-

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is well-suited for coupling cyclopropylboronic acid with 3-bromo-4-methylpyridine.[1][4]

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling [4]

-

To a reaction vessel, add 3-bromo-4-methylpyridine, cyclopropylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Negishi Coupling

The Negishi coupling provides an alternative to the Suzuki-Miyaura reaction, utilizing an organozinc reagent.[2][5] This can be advantageous in cases where the corresponding boronic acid is unstable or difficult to prepare.

Experimental Protocol: Negishi Coupling

-

Preparation of Cyclopropylzinc Reagent:

-

To a solution of cyclopropyl bromide or iodide in an ethereal solvent (e.g., THF), add activated zinc dust.

-

Stir the mixture at room temperature until the formation of the organozinc reagent is complete.

-

-

Cross-Coupling Reaction:

-

To a separate reaction vessel containing 3-bromo-4-methylpyridine and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), add the freshly prepared cyclopropylzinc reagent solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

| Reaction Step | Key Reagents | Typical Conditions | Expected Yield |

| Nitration | 4-Methylpyridine, HNO₃, H₂SO₄ | 0-60 °C | 70-85% |

| Reduction | 4-Methyl-3-nitropyridine, H₂, Pd/C | RT, 50 psi H₂ | >95% |

| Bromination | 3-Amino-4-methylpyridine, HBr, NaNO₂, Br₂ | 0 °C to RT | 80-90% |

| Suzuki Coupling | 3-Bromo-4-methylpyridine, Cyclopropylboronic acid, Pd catalyst, Base | 80-100 °C | 75-90% |

| Negishi Coupling | 3-Bromo-4-methylpyridine, Cyclopropylzinc halide, Pd catalyst | RT to 50 °C | 70-85% |

Part 2: De Novo Synthesis of the Pyridine Ring

An alternative strategy involves constructing the pyridine ring from acyclic precursors that already contain the cyclopropyl and methyl groups. The Hantzsch and Chichibabin pyridine syntheses are classical methods that can be adapted for this purpose.[6][7][8]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source to form a dihydropyridine, which is subsequently oxidized to the pyridine. To synthesize this compound, a cyclopropyl-containing β-ketoester would be required.

Caption: Hantzsch synthesis approach for a this compound derivative.

Conceptual Protocol: Hantzsch Synthesis

-

A mixture of acetaldehyde, a cyclopropyl β-ketoester (e.g., ethyl 2-cyclopropyl-3-oxobutanoate), ethyl acetoacetate, and an ammonia source (e.g., ammonium acetate) in a solvent such as ethanol is heated to reflux.

-

The resulting dihydropyridine intermediate is then oxidized without isolation using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN).

-

The final product would be a polysubstituted pyridine containing the desired 3-cyclopropyl and 4-methyl groups, which may require subsequent decarboxylation steps.

Chichibabin Pyridine Synthesis

The Chichibabin synthesis involves the condensation of aldehydes and/or ketones with ammonia at high temperatures over a catalyst.[6][8] A potential, though likely low-yielding, route to this compound could involve the reaction of cyclopropyl-containing carbonyl compounds with acetaldehyde and ammonia.

Conceptual Protocol: Chichibabin Synthesis

-

A gaseous mixture of a cyclopropyl aldehyde or ketone (e.g., cyclopropyl methyl ketone), acetaldehyde, and ammonia is passed over a heated heterogeneous catalyst (e.g., alumina or silica-alumina) at 350-500 °C.

-

The product mixture would likely contain a range of substituted pyridines, from which this compound would need to be isolated.

Conclusion

The synthesis of this compound is most reliably achieved through the functionalization of a pre-existing 4-methylpyridine ring. The pathway involving the bromination of 3-amino-4-methylpyridine to form 3-bromo-4-methylpyridine, followed by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura or Negishi coupling, offers a high-yielding and versatile approach. While de novo syntheses like the Hantzsch and Chichibabin reactions present alternative strategies, they may require more specialized starting materials and offer less regiochemical control. The choice of synthetic route will ultimately depend on the availability of starting materials, the required scale of the synthesis, and the specific expertise and equipment available to the research team.

References

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram. ResearchGate. [Link]

-

Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chem Asian J., 19(18), e202400467. [Link]

-

3-pyridylboronic acid. Organic Syntheses Procedure. [Link]

-

Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. [Link]

-

Krasovskiy, A., et al. (2011). Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds. Chemical Science, 2(3), 539-543. [Link]

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

Chichibabin pyridine synthesis. Wikipedia. [Link]

-

Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

-

Paju, A., et al. (2015). Negishi cross-coupling of the silyl-protected 3-bromoenol of 1,2-cyclopentanedione with primary and secondary alkylzinc reagents using Pd-catalysts affords 3-alkyl substituted 1,2-cyclopentanediones in good yield. Tetrahedron, 71(48), 9313-9320. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

-

Yu, Z. X., et al. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions. Accounts of Chemical Research. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Chichibabin pyridine synthesis reaction. Chemistry Notes. [Link]

-

Stevens, J. R., Beutel, R. H., & Chamberlin, E. (1942). 3,4-Substituted Pyridines. I. Synthesis of 3-Vinyl-4-methylpyridine. Journal of the American Chemical Society, 64(5), 1093-1095. [Link]

-

Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. YouTube. [Link]

-

Nishiwaki, N., et al. (2006). Synthesis of N-Modified 4-Aminopyridine-3-carboxylates by Ring Transformation. Synlett, 2006(09), 1437-1439. [Link]

-

Cyclopropanation. Wikipedia. [Link]

-

Kara Subasat, H., & Güngör, E. (2022). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. BAUN Fen Bilimleri Enstitüsü Dergisi, 24(2), 750-756. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses Procedure. [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Arnold, F. H., et al. (2022). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 144(42), 19466-19472. [Link]

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

-

Al-Ghorbani, M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 47. [Link]

-

Chichibabin pyridinium synthesis. ResearchGate. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

-

Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses. [Link]

- CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

Yu, Z. X., et al. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, New Inspirations, and Synthetic Applications. Accounts of Chemical Research. [Link]

-

Liu, T., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 89, 76. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

-

Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 4. audreyli.com [audreyli.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. chemistnotes.com [chemistnotes.com]

The Cyclopropyl-Pyridine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of small, conformationally constrained structural motifs is a foundational principle in modern drug design. Among these, the cyclopropyl group, particularly when appended to a pyridine scaffold, has emerged as a "privileged" fragment. Its unique stereoelectronic properties offer medicinal chemists a powerful tool to overcome multifaceted challenges in drug development, from enhancing metabolic stability to improving target potency and selectivity. This guide provides an in-depth analysis of the cyclopropyl-pyridine core, elucidating the physicochemical principles that govern its biological activity. We will explore its impact on pharmacokinetics and pharmacodynamics, detail key therapeutic applications with a focus on kinase inhibition, provide robust experimental protocols for synthesis and evaluation, and present a forward-looking perspective on its future in drug discovery.

The Cyclopropyl Group: More Than Just a Small Ring

From a medicinal chemistry perspective, the cyclopropyl ring is not merely a saturated carbocycle; it is a versatile modulator of molecular properties. Its strained three-membered ring structure imparts unique characteristics that are highly advantageous in drug design.[1][2]

Unique Physicochemical & Stereoelectronic Properties

The value of the cyclopropyl moiety stems from several key features:

-

Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl group acts as a rigid linker, locking the conformation of the molecule. This pre-organization for binding to a biological target can reduce the entropic penalty of binding, thereby enhancing potency.[1][3]

-

Enhanced sp³ Character & Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes.[1][3] This high C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[4] This "metabolic blocking" effect can significantly improve a drug's half-life and oral bioavailability.[3][4]

-

Pi-Character and Electronic Interactions: The "bent" C-C bonds of the cyclopropyl ring possess significant p-orbital character, allowing them to act as a bioisostere for alkenes or phenyl rings in certain contexts.[1][2] This enables participation in π-stacking or other electronic interactions within a target's binding site, contributing to affinity.

By combining these features with the versatile pyridine ring—a key scaffold in numerous FDA-approved drugs known for its hydrogen bonding capabilities and synthetic tractability—the cyclopropyl-pyridine core becomes a powerful building block for creating potent, selective, and metabolically robust drug candidates.[2][5]

Key Biological Activities & Therapeutic Targets

The cyclopropyl-pyridine motif is prevalent across a range of therapeutic areas, demonstrating its broad utility. Its most prominent application, however, lies in the field of oncology, particularly in the design of protein kinase inhibitors.

Oncology: A Focus on Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[6][7] The cyclopropyl-pyridine scaffold has proven to be exceptionally effective in this domain.

-

c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a well-validated target in various cancers.[6][7] Several potent c-Met inhibitors feature the cyclopropyl-pyridine core. The pyridine acts as a hinge-binding element, forming crucial hydrogen bonds in the ATP-binding pocket of the kinase, while the cyclopropyl group often extends into a hydrophobic region, enhancing affinity and selectivity.[8]

-